Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate
Description
Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate (CAS: 70484-51-4) is a benzimidazole-derived carbamate with the molecular formula C₁₃H₁₇N₃O₂S and a molecular weight of 279.358 g/mol . The compound features a butylsulfanyl (-S-C₄H₉) substituent at position 5 of the benzimidazole ring, distinguishing it from other derivatives in its class. It is commercially available for laboratory use, with pricing tiers ranging from €215 (10 mg) to €1,616 (100 mg) .
Benzimidazole carbamates are known for their diverse biological activities, including antifungal, anthelmintic, and antitumoral properties. The structural modifications at position 5 of the benzimidazole core significantly influence their physicochemical properties and therapeutic efficacy.
Properties
IUPAC Name |
methyl N-(6-butylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-4-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEDISLGMMABLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70484-51-4 | |
| Record name | Methyl N-(5-(butylsulfanyl)-1H-benzimidazol-2-yl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070484514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL N-(5-(BUTYLSULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEL42P3U28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate typically involves the reaction of 5-butylsulfanyl-1H-benzimidazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the carbamate group.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted carbamates.
Scientific Research Applications
Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with biological pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key benzimidazole carbamates and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Butylsulfanyl vs. Propylsulfanyl :
The butylsulfanyl group in the target compound increases lipophilicity compared to Albendazole’s propylsulfanyl substituent. This is reflected in a higher theoretical Log P (estimated >3.0 for the target compound vs. 2.55 for Albendazole) . Greater lipophilicity may enhance membrane permeability but reduce aqueous solubility. - Aromatic vs. Alkyl Substituents: Flubendazole’s p-fluorobenzoyl group introduces aromaticity and electronegativity, improving binding affinity to tubulin in parasites .
Biological Activity
Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate, also known by its CAS number 70484-51-4, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole ring substituted with a butylsulfanyl group and a carbamate moiety. Its molecular formula is with a molecular weight of approximately 279.36 g/mol .
Target and Mode of Action
This compound is being investigated for its potential as an enzyme inhibitor and ligand for various biological receptors. The presence of the butylsulfanyl group may enhance its interaction with specific targets, contributing to its biological effects.
Antifungal and Antibacterial Properties
Research has indicated that compounds similar to this compound exhibit antifungal and antibacterial activities. Studies suggest that the benzimidazole derivatives can inhibit the growth of various pathogens, making them candidates for therapeutic applications .
Toxicological Profile
The compound has been evaluated for its toxicity in animal models. In studies involving Sprague Dawley rats, it was observed that the compound exhibited low acute toxicity with an LD50 greater than 2000 mg/kg when administered orally . However, sub-lethal effects were noted, including histopathological changes in reproductive organs.
Metabolism and Excretion
In vivo studies have shown that the primary urinary metabolite of related benzimidazole compounds is often 5-hydroxybenzimidazole carbamate (5-HBC). The metabolism involves oxidation and conjugation processes, leading to various metabolites that are excreted in urine .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against fungal strains such as Candida albicans and Aspergillus niger. The mechanism was attributed to the disruption of cell wall synthesis .
- Cytotoxic Effects : In vitro assays using B16F10 murine melanoma cells indicated that this compound did not exhibit cytotoxicity at concentrations below 20 µM over 48 hours . This suggests a favorable safety profile for potential therapeutic applications.
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored. For example, it showed promising results in inhibiting mushroom tyrosinase, which is crucial in melanin production .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl Carbamate | Simpler structure | Lower biological activity |
| N-Butyl-N-(5-benzimidazolyl)carbamate | Similar structure | Comparable antifungal properties |
Q & A
Q. What are the recommended synthetic routes for Methyl-N-(5-[butylsulfanyl]-1H-benzimidazol-2-yl)carbamate, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For analogous benzimidazole carbamates, protocols include:
Coupling reactions : Use of palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in inert atmospheres (N₂) to facilitate cross-coupling of intermediates .
Reduction steps : Fe powder with NH₄Cl in ethanol to reduce nitro groups to amines .
Deprotection : Acidic (HCl/MeOH) or basic (K₂CO₃) conditions to remove protective groups like tert-butyl carbamates .
Purity assurance :
- Chromatography : HPLC or TLC to monitor reaction progress.
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) .
- Impurity profiling : Reference standards for sulfoxide/sulfone derivatives (e.g., EP impurities B, D) to validate purity thresholds .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the benzimidazole core, butylsulfanyl substituent, and carbamate linkage. Key signals include aromatic protons (δ 7.0–8.0 ppm) and carbamate methyl groups (δ 3.6–3.8 ppm) .
- LC-MS/MS : Quantifies molecular weight (C₁₃H₁₆N₃O₂S; expected m/z ~290.1) and detects degradation products .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in solid-state studies (if applicable) .
Q. How does the butylsulfanyl substituent influence solubility and bioavailability compared to analogs (e.g., propylsulfanyl or phenylsulfanyl)?
- Methodological Answer :
- LogP calculations : The butyl chain increases hydrophobicity (higher LogP) vs. propyl or phenyl analogs, impacting membrane permeability .
- Solubility assays : Use shake-flask methods with buffers (pH 1.2–7.4) to measure aqueous solubility. Butylsulfanyl derivatives may require co-solvents (DMSO) for in vitro assays .
- Comparative studies : Contrast pharmacokinetic profiles (Cmax, AUC) in rodent models with Albendazole (propylsulfanyl) or Fenbendazole (phenylsulfanyl) .
Advanced Research Questions
Q. What mechanisms underlie the compound’s selective cytotoxicity in tumor cells versus normal cells?
- Methodological Answer :
- Proteasome inhibition assays : Fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify chymotrypsin-like activity in lysates from treated cancer cells (e.g., NSCLC). Normal cells show lower proteasome dependency .
- Apoptosis markers : Western blotting for accumulated p53, IκBα, and cyclins, indicating ubiquitin-proteasome pathway disruption .
- ER stress induction : RT-qPCR for GRP78, GADD153, and NOXA transcripts; mitochondrial depolarization via JC-1 staining .
Q. How do structural modifications (e.g., sulfanyl chain length) affect biological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs with methyl, propyl, or phenylsulfanyl groups. Test antiproliferative activity (IC₅₀) in cancer cell lines (e.g., A549, HeLa) .
- Computational modeling : Docking studies with proteasome β5 subunit (PDB: 3UNF) to assess binding affinity differences .
- Metabolic stability : Microsomal assays (human liver microsomes) to compare oxidative metabolism of butyl vs. propyl chains .
Q. How should researchers resolve contradictions in reported toxicity profiles (e.g., non-toxic cytogenetic agent vs. pro-apoptotic effects)?
- Methodological Answer :
- Dose-response studies : Low doses (≤1 µM) may arrest cells in metaphase for karyotyping (non-toxic), while higher doses (>10 µM) induce proteotoxic stress and apoptosis .
- Cell-type specificity : Compare primary lymphocytes (normal) vs. immortalized cancer lines. Normal cells may tolerate proteasome inhibition due to alternative protein clearance pathways .
- Time-course assays : Short-term exposure (6–12 hr) for cytogenetic applications vs. prolonged treatment (24–48 hr) for cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
